molecular formula C10H7F6N B14010753 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine CAS No. 5585-30-8

1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine

Cat. No.: B14010753
CAS No.: 5585-30-8
M. Wt: 255.16 g/mol
InChI Key: BECHDMAEJZVKBX-UHFFFAOYSA-N
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Description

1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine is a fluorinated aziridine compound known for its unique chemical structure and properties. Aziridines are three-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .

Preparation Methods

The synthesis of 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine typically involves the nucleophilic ring-opening of epoxides with primary sulfonamides. For instance, 2-benzyloxirane can be reacted with a primary sulfonamide to yield the desired aziridine compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .

Comparison with Similar Compounds

1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

5585-30-8

Molecular Formula

C10H7F6N

Molecular Weight

255.16 g/mol

IUPAC Name

1-benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine

InChI

InChI=1S/C10H7F6N/c11-8(9(12,13)14)10(15,16)17(8)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

BECHDMAEJZVKBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C2(F)F)(C(F)(F)F)F

Origin of Product

United States

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